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Compound of Interest

Compound Name: Trimethylcyclohexanone

Cat. No.: B1229504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and

applications of trimethylcyclohexanone, with a focus on the 3,3,5- and 2,2,6-isomers. This

document is intended to be a valuable resource for researchers, scientists, and professionals in

the field of drug development and organic synthesis.

Introduction
Trimethylcyclohexanone (C₉H₁₆O) is a cyclic ketone that exists in several isomeric forms,

with the specific placement of the three methyl groups on the cyclohexanone ring dictating its

physical and chemical properties. These compounds are valuable intermediates in the

synthesis of a wide range of chemical products, from fragrances and solvents to complex

pharmaceutical agents. Their utility in drug discovery, particularly as chiral building blocks for

antiviral medications, has made them a subject of significant interest in the scientific

community. This guide will delve into the synthesis and characteristics of two prominent

isomers: 3,3,5-trimethylcyclohexanone and 2,2,6-trimethylcyclohexanone.

Physical and Chemical Properties
The properties of trimethylcyclohexanone isomers are distinct and are summarized below for

easy comparison.
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Property
3,3,5-
Trimethylcyclohexanone

2,2,6-
Trimethylcyclohexanone

IUPAC Name
3,3,5-trimethylcyclohexan-1-

one[1]

2,2,6-trimethylcyclohexan-1-

one[2]

Synonyms Dihydroisophorone[1] ---

CAS Number 873-94-9[1] 2408-37-9[2]

Molecular Formula C₉H₁₆O C₉H₁₆O

Molecular Weight 140.22 g/mol [1] 140.22 g/mol [2]

Appearance Clear colorless liquid[1] Colorless liquid[2]

Boiling Point 188-192 °C[3] 178-179 °C[4]

Melting Point -10 °C[3] Not available

Density 0.887 g/mL at 25 °C[3] 0.904 g/mL[4]

Spectroscopic Data
The characterization of trimethylcyclohexanone isomers is crucial for their identification and

quality control. Below is a summary of their key spectroscopic data.

3,3,5-Trimethylcyclohexanone
Spectroscopic Data Values

¹H NMR (CDCl₃)
δ (ppm): 2.2-1.8 (m), 1.6-1.2 (m), 1.05 (s), 0.95

(d)

¹³C NMR (CDCl₃)
δ (ppm): 212.1 (C=O), 53.0, 48.9, 45.0, 35.5,

31.9, 28.4, 25.0, 22.8

IR (Neat)
ν (cm⁻¹): 2955, 2870 (C-H stretch), 1710 (C=O

stretch)

Mass Spec (EI) m/z (%): 140 (M+), 125, 97, 83, 69, 55, 41
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2,2,6-Trimethylcyclohexanone
Spectroscopic Data Values

¹H NMR (CDCl₃)
δ (ppm): 2.4-2.2 (m), 1.9-1.5 (m), 1.1 (d), 1.0 (s),

0.9 (s)

¹³C NMR (CDCl₃)
δ (ppm): 215.8 (C=O), 49.5, 42.1, 34.8, 30.1,

27.8, 24.5, 22.1, 14.9

IR (Neat)
ν (cm⁻¹): 2960, 2870 (C-H stretch), 1715 (C=O

stretch)

Mass Spec (EI) m/z (%): 140 (M+), 125, 97, 82, 69, 56, 41[2]

Synthesis of Trimethylcyclohexanone Isomers
The synthesis of trimethylcyclohexanone isomers can be achieved through various methods,

with the choice of route often depending on the desired isomer and the available starting

materials.

Synthesis of 3,3,5-Trimethylcyclohexanone
The most common and industrially significant method for the synthesis of 3,3,5-

trimethylcyclohexanone is the selective catalytic hydrogenation of isophorone (3,5,5-

trimethyl-2-cyclohexen-1-one).[5] This process aims to reduce the carbon-carbon double bond

while leaving the carbonyl group intact.

The selective hydrogenation of isophorone is a critical industrial process. The primary

challenge lies in preventing the over-hydrogenation to 3,3,5-trimethylcyclohexanol, as the two

compounds have very similar boiling points, making separation by distillation difficult.[5]

Isophorone 3,3,5-Trimethylcyclohexanone
(Desired Product)

Selective Hydrogenation
(H₂, Catalyst) 3,3,5-Trimethylcyclohexanol

(Over-hydrogenation Product)
Further Hydrogenation

Click to download full resolution via product page

Figure 1: Reaction pathway for the hydrogenation of isophorone.
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Experimental Protocols:

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This method offers high selectivity under mild conditions.

Materials: Isophorone, 5% Palladium on Carbon (Pd/C), high-pressure batch reactor,

hydrogen gas, nitrogen gas.

Procedure:

A clean, dry high-pressure batch reactor is charged with isophorone and 5% Pd/C catalyst

(e.g., 1.16 g isophorone to 0.05 g catalyst).[1]

The reactor is sealed and purged with nitrogen gas three times to remove air.[1]

The reactor is then pressurized with high-purity hydrogen gas to 2.0 MPa.[1]

The reaction mixture is stirred at 25°C for 1-2 hours.[1]

Upon completion, the reactor is cooled in an ice bath and the excess hydrogen is carefully

vented.[1]

The product mixture is recovered and analyzed by gas chromatography (GC) or GC-mass

spectrometry (GC-MS) to determine conversion and selectivity.
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Figure 2: Experimental workflow for Pd/C catalyzed hydrogenation.
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Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a more cost-effective catalyst that also provides high conversion and

selectivity, particularly when using tetrahydrofuran (THF) as a solvent.[4]

Materials: Isophorone, Raney® Nickel, Tetrahydrofuran (THF), high-pressure batch reactor,

hydrogen gas, nitrogen gas.

Procedure:

In a clean, dry batch reactor, 1.16 g of isophorone and 0.05 g of Raney® Nickel catalyst

are combined with 10 mL of THF.[4]

The reactor is sealed and purged first with nitrogen and then with hydrogen.[3]

The system is pressurized with hydrogen to 2.0 MPa.[3]

The reaction is stirred vigorously at 25°C for approximately 2 hours.[4]

After the reaction, the reactor is cooled and vented.

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude

product, which can be further purified by distillation.

Synthesis of 2,2,6-Trimethylcyclohexanone
A common laboratory-scale synthesis of 2,2,6-trimethylcyclohexanone involves the

methylation of 2,6-dimethylcyclohexanone. This reaction proceeds via the formation of an

enolate followed by alkylation.

The regioselectivity of the methylation can be controlled by the choice of base and reaction

conditions to favor the formation of the desired 2,2,6-isomer.

Experimental Protocol:

Materials: 2,6-dimethylcyclohexanone, a strong non-nucleophilic base (e.g., lithium

diisopropylamide - LDA), methyl iodide (or methyl triflate for higher reactivity), anhydrous
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solvent (e.g., tetrahydrofuran - THF), quenching solution (e.g., saturated aqueous

ammonium chloride).

Procedure:

A solution of LDA is prepared in anhydrous THF at -78°C under an inert atmosphere (e.g.,

argon).

A solution of 2,6-dimethylcyclohexanone in anhydrous THF is added dropwise to the LDA

solution at -78°C to form the lithium enolate.

Methyl iodide is then added to the enolate solution, and the reaction is allowed to proceed

at low temperature before gradually warming to room temperature.

The reaction is quenched by the addition of a saturated aqueous solution of ammonium

chloride.

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined

organic layers are washed, dried, and concentrated.

The crude product is purified by column chromatography or distillation to yield 2,2,6-

trimethylcyclohexanone.
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Figure 3: Logical workflow for the synthesis of 2,2,6-trimethylcyclohexanone.
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Applications in Drug Development
Trimethylcyclohexanone and its derivatives, particularly chiral functionalized cyclohexanones,

are valuable building blocks in the synthesis of complex pharmaceutical compounds. Their rigid

cyclic structure allows for precise control of stereochemistry, which is often critical for biological

activity.

Chiral Building Blocks for Carbocyclic Nucleoside
Analogues
One of the most significant applications of chiral cyclohexanone derivatives is in the synthesis

of carbocyclic nucleoside analogues.[6] These are molecules that mimic natural nucleosides

but have the furanose ring's oxygen atom replaced by a methylene group. This structural

modification enhances their metabolic stability, making them resistant to cleavage by enzymes

that would typically break down natural nucleosides.[6]

These carbocyclic nucleosides often exhibit potent antiviral activity against viruses such as HIV,

herpes simplex virus (HSV), and varicella-zoster virus (VZV).[6]

Example: Synthesis of Carbovir and Abacavir Precursors

The anti-HIV drugs Carbovir and Abacavir are prominent examples of carbocyclic nucleoside

analogues. Their synthesis can involve intermediates derived from chiral cyclohexanone

structures. The general synthetic strategy involves the construction of the purine base onto a

functionalized carbocyclic ring system.
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Figure 4: Generalized pathway for the synthesis of carbocyclic nucleosides.

The synthesis of these antiviral agents underscores the importance of

trimethylcyclohexanone and related compounds as versatile starting materials in medicinal

chemistry. The ability to introduce chirality and multiple functional groups onto the cyclohexane

ring provides a powerful platform for the development of novel therapeutics.

Conclusion
Trimethylcyclohexanone isomers, particularly 3,3,5- and 2,2,6-trimethylcyclohexanone, are

important chemical intermediates with distinct properties and synthetic routes. The selective

hydrogenation of isophorone provides an efficient pathway to 3,3,5-trimethylcyclohexanone,

while the alkylation of substituted cyclohexanones can yield other isomers like the 2,2,6-

variant. The spectroscopic data presented in this guide are essential for the unambiguous

identification of these compounds. Furthermore, the role of functionalized cyclohexanone
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derivatives as chiral building blocks in the synthesis of life-saving antiviral drugs highlights their

significance in the pharmaceutical industry. This guide serves as a foundational resource for

scientists and researchers working with these versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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